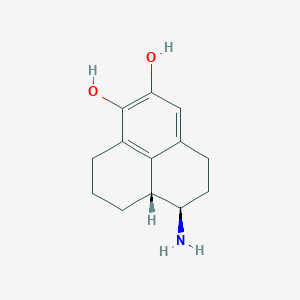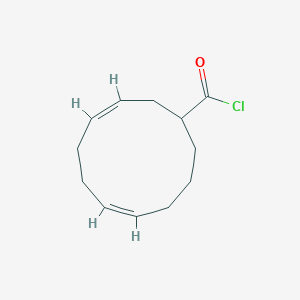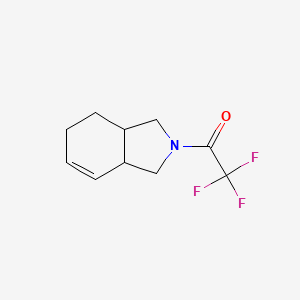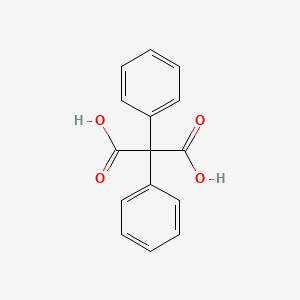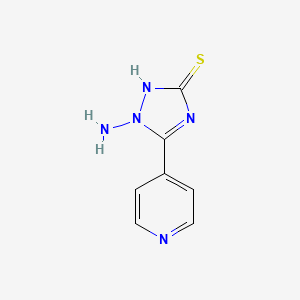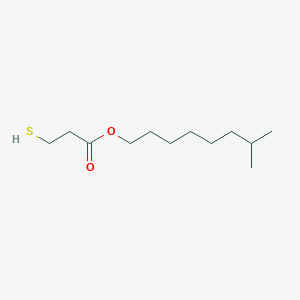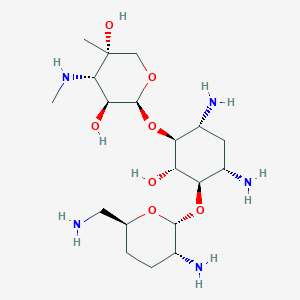
Gentamicin D Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentamicin D Acetate is a derivative of gentamicin, an aminoglycoside antibiotic that was discovered and isolated from the bacterium Micromonospora purpurea in 1963 . Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria . This compound retains the broad-spectrum antibacterial activity of gentamicin and is used in various clinical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gentamicin D Acetate involves the fermentation of Micromonospora purpurea, followed by extraction and purification processes . The acetate form is obtained by reacting gentamicin with acetic acid under controlled conditions. The reaction typically involves dissolving gentamicin in a suitable solvent, such as water or methanol, and then adding acetic acid to form the acetate salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gentamicin D Acetate undergoes various chemical reactions, including:
Oxidation: Gentamicin can be oxidized to form gentamicin N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups on the gentamicin molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the gentamicin molecule.
Major Products Formed
The major products formed from these reactions include gentamicin N-oxide derivatives, reduced gentamicin forms, and various substituted gentamicin derivatives .
Wissenschaftliche Forschungsanwendungen
Gentamicin D Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Wirkmechanismus
Gentamicin D Acetate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis . This binding disrupts the translation process, leading to the production of defective proteins and ultimately causing bacterial cell death . The molecular targets include the ribosomal RNA and various proteins involved in the translation machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Neomycin: An aminoglycoside used primarily for topical applications.
Uniqueness
Gentamicin D Acetate is unique due to its broad-spectrum activity and its ability to be used in combination with other antibiotics to enhance efficacy. Its acetate form provides improved solubility and stability, making it suitable for various applications in research and medicine .
Eigenschaften
Molekularformel |
C19H39N5O7 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15-,16-,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
VEGXETMJINRLTH-JHODFQNSSA-N |
Isomerische SMILES |
C[C@]1(CO[C@H]([C@H]([C@@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |
Kanonische SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

